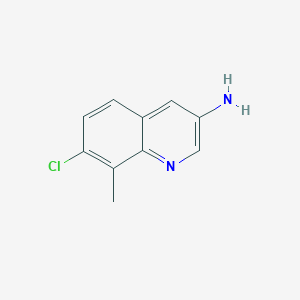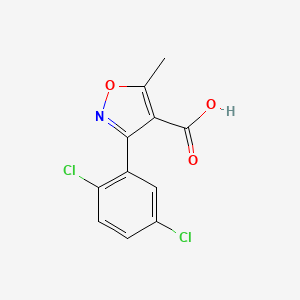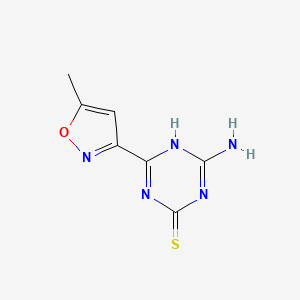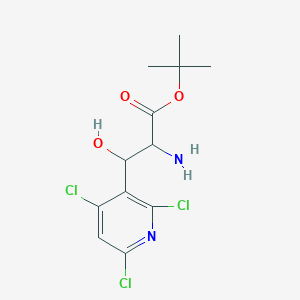
tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butyl ester group, an amino group, a hydroxyl group, and a trichloropyridinyl moiety, making it a versatile molecule for chemical synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method involves the protection of the amino group followed by the introduction of the trichloropyridinyl group through nucleophilic substitution reactions. The hydroxyl group is then introduced via oxidation or hydrolysis reactions. The final step often involves the deprotection of the amino group and the formation of the ester linkage under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trichloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of the trichloropyridinyl group can produce various substituted pyridines .
Applications De Recherche Scientifique
tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The trichloropyridinyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-amino-3-hydroxy-3-phenylpropanoate
- tert-Butyl 2-amino-3-hydroxy-3-(2,4-dichloropyridin-3-yl)propanoate
- tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trimethylpyridin-3-yl)propanoate
Uniqueness
tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate is unique due to the presence of the trichloropyridinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H15Cl3N2O3 |
|---|---|
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H15Cl3N2O3/c1-12(2,3)20-11(19)8(16)9(18)7-5(13)4-6(14)17-10(7)15/h4,8-9,18H,16H2,1-3H3 |
Clé InChI |
CJCMESJWMKTJRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C(C1=C(N=C(C=C1Cl)Cl)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
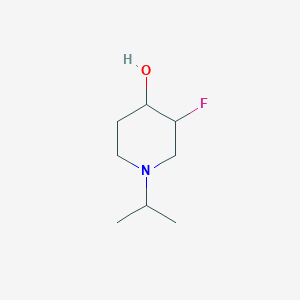
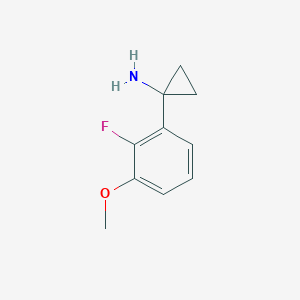
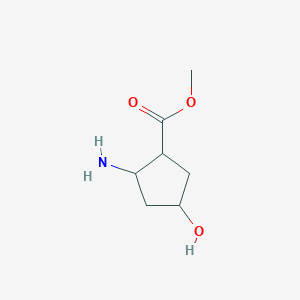
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)

![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)

![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
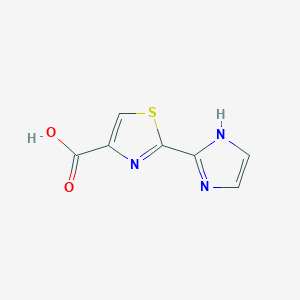
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
